2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure often involves multi-step reactions, including condensations, cycloadditions, and functional group transformations. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are obtained through hydrolytic cleavage or condensation reactions, and react with benzylthiol or thiophenols to afford tetrahydro pyrazolo[3,4-e][1,4]diazepin-4-ones, highlighting a methodology that could be analogous to the synthesis of the specified compound (Bol’but, Kemskii, & Vovk, 2014). Further, the synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives involves strategic functional group interconversions and cyclizations (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by detailed NMR, IR, and X-ray crystallography studies to elucidate their conformation and configuration. The core structure typically features a fused ring system, with the pyrazolo[1,5-a]pyrimidine moiety providing a scaffold for further functionalization. The presence of multiple heteroatoms within the ring system influences the compound's electronic distribution and molecular geometry, contributing to its reactivity and physical properties.
Chemical Reactions and Properties
Compounds with the pyrazolo[1,5-a]pyrimidine core are reactive towards nucleophiles and electrophiles, enabling a variety of chemical transformations. For example, selective C-acylation of 2-aminoimidazo[1,2-a]pyridine has been applied to synthesize imidazopyridine-fused [1,3]diazepinones, demonstrating the versatility of reactions involving similar structures (Masurier et al., 2012).
Scientific Research Applications
Medicinal Chemistry Strategies
Medicinal chemistry research often involves the optimization of drug candidates to improve their metabolic stability. For compounds with an imidazo[1,2-a]pyrimidine moiety, rapid metabolism mediated by aldehyde oxidase (AO) presents a significant challenge. Research by Linton et al. (2011) demonstrates strategies for reducing AO-mediated metabolism, which include altering the heterocycle or blocking the reactive site. These insights are valuable for improving the pharmacokinetic profiles of drugs, including those related to the chemical structure (Linton et al., 2011).
Synthetic Chemistry Contributions
The development of novel synthetic pathways for heterocyclic compounds is a cornerstone of pharmaceutical research. El‐Mekabaty et al. (2017) have outlined an efficient and facile synthesis method for functionalized indole-3-yl pyrazole derivatives, highlighting the synthetic versatility of pyrazolo[1,5-a]pyrimidines. This work contributes to the broader field of synthetic organic chemistry by providing new routes to complex molecules with potential therapeutic applications (El‐Mekabaty et al., 2017).
Antibacterial Activity and Novel Heterocyclic Systems
The search for new antibacterial agents is a critical area of pharmaceutical research, especially in the face of rising antibiotic resistance. Sheikhi-Mohammareh et al. (2020) reported on the synthesis of novel heterocyclic systems, including pyrazolo[1,5-a]pyrimidine derivatives, demonstrating antibacterial activity against resistant strains of bacteria. This research suggests that compounds with the imidazo[1,2-a]pyrimidine scaffold have potential as a starting point for developing new antimicrobial drugs (Sheikhi-Mohammareh et al., 2020).
DNA Binding and Gene Regulation
Polyamides containing N-methyl imidazole and N-methyl pyrrole moieties, similar to the core structure of the chemical , are investigated for their ability to target specific DNA sequences and regulate gene expression. Chavda et al. (2010) have explored polyamides that can form stacked dimers, potentially acting as medicinal agents for diseases such as cancer by binding to DNA in a sequence-specific manner and influencing gene activity. This area of research offers insights into the therapeutic applications of heterocyclic compounds in gene regulation (Chavda et al., 2010).
properties
IUPAC Name |
2-methyl-N-[(5-propyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-3-7-24-8-5-10-26-16(13-24)11-15(23-26)12-21-18(27)17-14(2)22-19-20-6-4-9-25(17)19/h4,6,9,11H,3,5,7-8,10,12-13H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUGHHPJYWPOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN2C(=CC(=N2)CNC(=O)C3=C(N=C4N3C=CC=N4)C)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide |
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